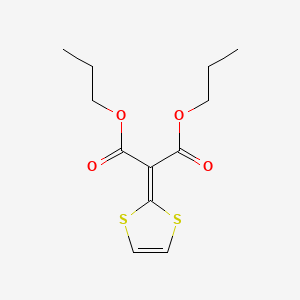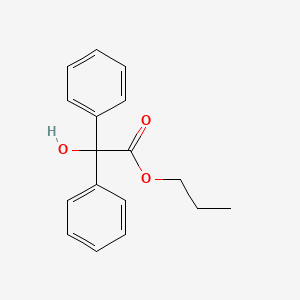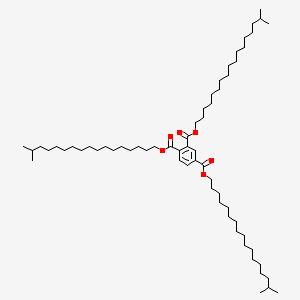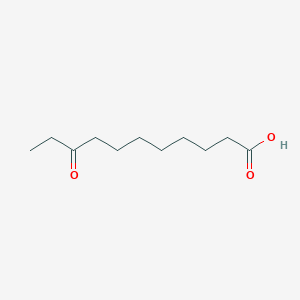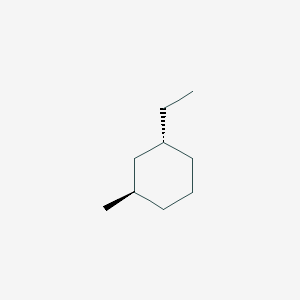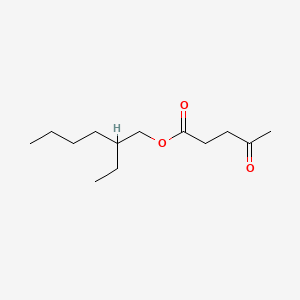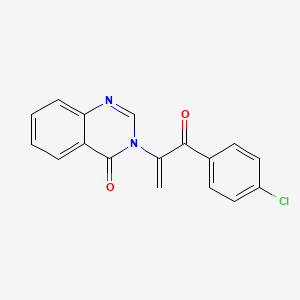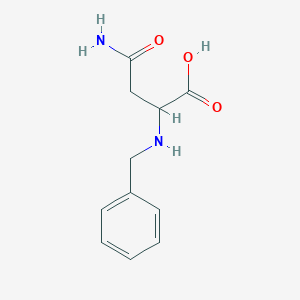
2-(Hex-5-enyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hex-5-enyl)pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom The structure of this compound includes a pyridine ring substituted at the second position with a hex-5-enyl group, which is a six-carbon chain with a double bond between the fifth and sixth carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hex-5-enyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with hex-5-enyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide. The product is then purified through distillation or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the coupling reactions. The use of microwave irradiation has also been explored to reduce reaction times and improve yields.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Hex-5-enyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield hex-5-enylpiperidine.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Hex-5-enylpiperidine.
Substitution: Halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Hex-5-enyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Hex-5-enyl)pyridine involves its interaction with various molecular targets. The pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, potentially affecting enzyme activity. The hex-5-enyl group may interact with hydrophobic regions of biological membranes, influencing membrane fluidity and permeability. These interactions can modulate cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
2-(Hex-5-enyl)pyridine vs. 2-(Hex-5-enyl)pyridone: The presence of a carbonyl group in the pyridone derivative significantly alters its reactivity and biological activity.
This compound vs. 2-(Hex-5-enyl)piperidine: The reduction of the pyridine ring to a piperidine ring changes the compound’s basicity and hydrogen bonding capabilities.
Uniqueness: this compound is unique due to the presence of both an aromatic pyridine ring and an aliphatic hex-5-enyl group
Propiedades
Número CAS |
71532-23-5 |
|---|---|
Fórmula molecular |
C11H15N |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
2-hex-5-enylpyridine |
InChI |
InChI=1S/C11H15N/c1-2-3-4-5-8-11-9-6-7-10-12-11/h2,6-7,9-10H,1,3-5,8H2 |
Clave InChI |
ZYORITKNDAIZAN-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



